molecular formula C9H9Cl2FO2 B13052203 3-(3-Chloro-2-fluorophenyl)propanoic acid hcl

3-(3-Chloro-2-fluorophenyl)propanoic acid hcl

Cat. No.: B13052203
M. Wt: 239.07 g/mol
InChI Key: UPIMEDNVFXRAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H9Cl2FO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzene with propanoic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenylpropanoic acids .

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity and specificity in various applications .

Biological Activity

3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with notable biological activity, characterized by its unique molecular structure, which includes both chlorine and fluorine substituents on the phenyl ring. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in modulating enzyme activity and influencing various biochemical pathways.

The molecular formula of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is C₉H₈ClF O₂, with a molecular weight of approximately 239.07 g/mol. The presence of halogen atoms significantly alters the compound's reactivity and interaction with biological targets, making it a subject of extensive study in synthetic chemistry and pharmacology.

Research indicates that 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride may function as an inhibitor or modulator of specific enzymes or receptors. Its structural characteristics enable it to interact with various molecular targets, potentially impacting cellular processes related to inflammation, pain modulation, and other therapeutic areas.

Enzyme Interaction Studies

  • Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For instance, studies suggest that it may affect cyclooxygenase (COX) activity, which is crucial in the synthesis of prostaglandins involved in inflammation.
  • Binding Affinity : The binding affinities of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride to various protein targets have been assessed using surface plasmon resonance (SPR) techniques. These studies reveal significant interactions that suggest potential therapeutic applications .

Biological Activity Data

The biological activity of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride can be summarized in the following table:

Biological AssayObservationsReference
COX InhibitionSignificant inhibition
Antimicrobial ActivityModerate against certain bacteria
CytotoxicityIC₅₀ values ranging from 9 nM to 17 nM against cancer cells

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride in a murine model. The results indicated a reduction in edema and inflammatory markers when administered at specific dosages, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The findings demonstrated that the compound exhibited significant cytotoxicity with IC₅₀ values of 9 nM and 17 nM, respectively, indicating its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C9H9Cl2FO2

Molecular Weight

239.07 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8ClFO2.ClH/c10-7-3-1-2-6(9(7)11)4-5-8(12)13;/h1-3H,4-5H2,(H,12,13);1H

InChI Key

UPIMEDNVFXRAFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.